N-Oxalylglycine

Prolyl Hydroxylase Collagen Biosynthesis Enzyme Kinetics

N-Oxalylglycine (NOG) is the direct-acting, broad-spectrum reference inhibitor of Fe(II)/2OG-dependent dioxygenases, supplied at ≥98% purity. Unlike the prodrug dimethyloxalylglycine (DMOG), NOG acts directly on purified enzymes (IC50 PHD2: 5.6 µM, PHD1: 2.1 µM), making it the preferred tool for in vitro enzyme kinetics, high-throughput screening, crystallography, and assay calibration. Its broad target engagement spanning HIF hydroxylases (PHD2, FIH) and JmjC histone demethylases (KDM4A) offers a single-agent solution for integrated hypoxia/epigenetic studies. As a validated OAT1 substrate, NOG uniquely enables renal transporter research. Choose NOG when experimental rigor and well-characterized inhibition profiles are paramount.

Molecular Formula C4H5NO5
Molecular Weight 147.09 g/mol
CAS No. 148197-49-3
Cat. No. B139260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oxalylglycine
CAS148197-49-3
Synonymsdimethyloxalylglycine
DMOG cpd
glycine, N-(carboxycarbonyl)-
N-(carboxycarbonyl)glycine
N-oxalylglycine
oxaloglycine
oxalylglycine
oxamic acid, (carboxymethyl)-
Molecular FormulaC4H5NO5
Molecular Weight147.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)NC(=O)C(=O)O
InChIInChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
InChIKeyBIMZLRFONYSTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Oxalylglycine (NOG, CAS 148197-49-3): A Broad-Spectrum 2-Oxoglutarate (2OG) Oxygenase Inhibitor for Hypoxia, Epigenetics, and Collagen Research


N-Oxalylglycine (NOG) is a synthetic analogue of 2-oxoglutarate (2OG) in which the C3 methylene group is replaced by an -NH- moiety, enabling it to function as a competitive, broad-spectrum inhibitor of Fe(II) and 2OG-dependent dioxygenases [1]. This class includes hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), and collagen prolyl 4-hydroxylases [2]. As a foundational tool compound, NOG is supplied in high purity (≥98-99%) and is widely cited for its cell permeability and well-characterized inhibition profile across a panel of human 2OG oxygenases .

Why N-Oxalylglycine (NOG) Cannot Be Assumed Interchangeable with Other 2OG Analogues (e.g., DMOG, NOFD, IOX1)


The term "2-oxoglutarate analogue inhibitor" encompasses a chemically diverse group of molecules with distinct target engagement, selectivity, and cellular uptake properties. Simple substitution, for example, with the commonly used prodrug dimethyloxalylglycine (DMOG) or the highly selective N-oxalyl-D-phenylalanine (NOFD), can lead to conflicting experimental outcomes due to major differences in intrinsic enzyme inhibition potency [1], intracellular activation requirements [1], or selectivity profiles against closely related oxygenases [2]. The following quantitative evidence demonstrates that N-Oxalylglycine (NOG) occupies a unique, well-defined position as the direct-acting, broad-spectrum reference inhibitor with fully characterized in vitro and cellular activity.

Quantitative Differentiation of N-Oxalylglycine (NOG): Head-to-Head Comparative Data Against DMOG, NOFD, and 2,4-PDCA


Intrinsic Inhibitory Potency: NOG Directly Inhibits Prolyl 4-Hydroxylase, Unlike the Inactive Prodrug DMOG

In head-to-head enzymatic assays using purified prolyl 4-hydroxylase, N-Oxalylglycine (NOG) acts as a potent and direct competitive inhibitor, whereas its dimethyl ester derivative, Dimethyloxalylglycine (DMOG), demonstrates no intrinsic inhibitory activity against the purified enzyme [1]. DMOG is only active in cell-based or microsomal systems following intracellular esterase cleavage to generate the active NOG moiety [1]. This critical difference means that NOG is the definitive compound for cell-free biochemical assays and for interpreting direct target engagement, while DMOG introduces confounding variables related to cellular uptake and prodrug conversion efficiency.

Prolyl Hydroxylase Collagen Biosynthesis Enzyme Kinetics

Broad-Spectrum 2OG Oxygenase Inhibition: NOG Displays a Unique Selectivity Fingerprint Distinct from the FIH-Selective Inhibitor NOFD

In a unified assay panel of human 2OG oxygenases, NOG exhibits broad-spectrum inhibition across HIF prolyl hydroxylase (PHD2), factor inhibiting HIF (FIH), and JmjC histone demethylases (KDM4A, JMJD5) [1]. In direct contrast, the structurally related analogue N-oxalyl-D-phenylalanine (NOFD) demonstrates high selectivity for FIH (IC50 = 0.24 µM) but is virtually inactive against PHD2 (IC50 > 100 µM) [1]. This quantitative selectivity gap demonstrates that NOG is the appropriate tool for pan-2OG oxygenase inhibition studies, whereas NOFD is specifically suited for experiments requiring FIH-only targeting without PHD pathway interference.

HIF Pathway Epigenetics Oxygenase Selectivity JmjC Demethylase

Cellular Permeability and Transporter Interaction: NOG is a Substrate for OAT1, Whereas DMOG and IOX1 Exhibit Divergent Uptake Mechanisms

Cell-based experiments require an inhibitor to enter the intracellular compartment. Comparative studies reveal that N-Oxalylglycine (NOG) is actively transported by the renal organic anion transporter 1 (OAT1), a property not shared by the commonly used alternative DMOG [1]. In contrast, the broad-spectrum inhibitor IOX1 demonstrates cell activity without requiring ester derivatization, unlike NOG which often relies on its inherent polarity for passive diffusion or active transport [2]. These mechanistic differences in cellular uptake mean that NOG's intracellular concentration and thus its apparent potency in cells will be dependent on the expression of specific transporters like OAT1, a factor that does not apply to DMOG or IOX1.

Cell Permeability Drug Transport Pharmacokinetics OAT1

Validated Potency Against HIF Prolyl Hydroxylases (PHD1/2): Defined IC50 Values for Hypoxia Signaling Research

N-Oxalylglycine (NOG) is a well-characterized inhibitor of the HIF prolyl hydroxylases PHD1 and PHD2, which are the primary negative regulators of HIF-1α stability [1]. While this property is shared by many 2OG analogues, the quantitative IC50 values for NOG are rigorously established, providing a benchmark for experimental design. In standardized in vitro assays, NOG inhibits PHD1 with an IC50 of 2.1 µM and PHD2 with an IC50 of 5.6 µM . These values allow researchers to select appropriate concentrations for achieving desired levels of HIF-1α stabilization in cell culture models, and provide a baseline against which the potency of novel, proprietary PHD inhibitors can be measured.

HIF Stabilization Hypoxia Anemia Research PHD Inhibition

Optimal Application Scenarios for N-Oxalylglycine (NOG) Based on Quantitative Differentiation


Cell-Free Biochemical Assays for Prolyl Hydroxylase and 2OG Oxygenase Inhibition

Due to its direct inhibitory activity against purified enzymes, NOG is the superior choice over prodrugs like DMOG for in vitro enzyme kinetics studies, high-throughput screening assays, and crystallography experiments where cellular metabolism is absent or undesired [1].

Pan-2OG Oxygenase Inhibition in Cellular Models Requiring Broad Target Engagement

When a research objective demands simultaneous inhibition of HIF hydroxylases (PHD2, FIH) and JmjC histone demethylases (e.g., KDM4A) to study integrated cellular responses to hypoxia and epigenetic regulation, NOG's broad-spectrum profile provides a single-agent solution, unlike the highly selective inhibitor NOFD [2].

Investigating OAT1-Mediated Drug Transport and Renal Pharmacology

Given its status as a validated OAT1 substrate, NOG serves as a valuable tool compound for investigating the role of organic anion transporters in the renal handling of 2OG analogues and related small molecule therapeutics. This contrasts with DMOG, which does not interact with this major renal transporter [3].

Benchmark Reference Standard for HIF Prolyl Hydroxylase (PHD) Inhibitor Screening

With its well-defined IC50 values against PHD1 (2.1 µM) and PHD2 (5.6 µM), NOG is routinely employed as a standard reference inhibitor for calibrating assays, validating new PHD inhibitor candidates, and providing a baseline for comparing the potency of novel compounds in both academic and industrial drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Oxalylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.